molecular formula C19H28N2O4 B11820073 ethyl (2S,3S)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]piperidine-3-carboxylate

ethyl (2S,3S)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]piperidine-3-carboxylate

Cat. No.: B11820073
M. Wt: 348.4 g/mol
InChI Key: LHPXBYPQNSPNGL-JKSUJKDBSA-N
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Description

Ethyl (2S,3S)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]piperidine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a common structural motif in many biologically active molecules, and a phenyl group substituted with a carbamate moiety. The stereochemistry of the compound, indicated by the (2S,3S) configuration, plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S,3S)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]piperidine-3-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine or a 1,5-diketone.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks an aromatic ring bearing a leaving group.

    Carbamate Formation: The carbamate moiety is introduced by reacting the phenyl-substituted piperidine with an isocyanate or a carbamoyl chloride under basic conditions.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbamate group, converting it to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the carbamate group.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The stereochemistry of the compound is crucial for its binding affinity and specificity. The piperidine ring and the phenyl group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with their targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2S,3S)-2-[4-(aminophenyl)piperidine-3-carboxylate]: Lacks the carbamate group, which may affect its biological activity.

    Ethyl (2S,3S)-2-[4-(methoxyphenyl)piperidine-3-carboxylate]: Contains a methoxy group instead of the carbamate, potentially altering its chemical reactivity and interactions.

Uniqueness

Ethyl (2S,3S)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]piperidine-3-carboxylate is unique due to the presence of the carbamate group, which can influence its pharmacokinetic properties and biological activity. The stereochemistry also plays a significant role in its interactions with molecular targets, making it distinct from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C19H28N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

ethyl (2S,3S)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]piperidine-3-carboxylate

InChI

InChI=1S/C19H28N2O4/c1-5-24-17(22)15-7-6-12-20-16(15)13-8-10-14(11-9-13)21-18(23)25-19(2,3)4/h8-11,15-16,20H,5-7,12H2,1-4H3,(H,21,23)/t15-,16+/m0/s1

InChI Key

LHPXBYPQNSPNGL-JKSUJKDBSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CCCN[C@@H]1C2=CC=C(C=C2)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1CCCNC1C2=CC=C(C=C2)NC(=O)OC(C)(C)C

Origin of Product

United States

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